2-phenoxy-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide
Description
2-Phenoxy-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide is a synthetic amide compound characterized by a phenoxy group attached to an acetamide backbone and a phenethyl side chain substituted with a pyrrolidine ring.
Properties
IUPAC Name |
2-phenoxy-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c23-20(16-24-19-6-2-1-3-7-19)21-13-12-17-8-10-18(11-9-17)22-14-4-5-15-22/h1-3,6-11H,4-5,12-16H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGKAEDLQYZRJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide typically involves the following steps:
Formation of the Phenoxy Group: The phenoxy group can be introduced through the reaction of phenol with an appropriate halide under basic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving amines and carbonyl compounds.
Formation of the Acetamide Moiety: The acetamide group is usually introduced through the reaction of an amine with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The acetamide moiety can be reduced to form amines.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-phenoxy-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Analysis
The compound’s uniqueness lies in its combination of a phenoxy group and a pyrrolidine-substituted phenethyl chain. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Group Comparisons
Key Comparative Insights
Pyrrolidine vs. Piperidine Substitutions
- Pyrrolidine (5-membered ring): Present in the target compound and 2-CNP , this ring enhances conformational flexibility and may improve blood-brain barrier penetration.
Halogen vs. Phenoxy Substituents
- Chloro/Bromo Groups: Present in 2-CNP and the bromo-methylphenoxy analog , halogens increase electrophilicity and metabolic stability but may elevate toxicity risks.
- Phenoxy Group: In the target compound, the phenoxy moiety could enhance π-π stacking interactions with aromatic residues in target proteins, improving selectivity.
Sulfonyl vs. Phenethyl Linkages
- Phenethyl Chain : The target compound’s phenethyl linkage may confer prolonged receptor engagement due to hydrophobic interactions, a feature absent in sulfonyl-containing analogs.
Biological Activity
2-Phenoxy-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide is a synthetic organic compound that falls within the class of phenoxyacetamides. Its unique structural features, including a phenoxy group, a pyrrole ring, and an acetamide moiety, have drawn attention for potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-phenoxy-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide can be represented as follows:
This compound's structure contributes to its interaction with various biological targets, making it a candidate for therapeutic applications.
Research indicates that 2-phenoxy-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide may exert its biological effects through the inhibition of specific enzymes. Notably, it has been shown to inhibit:
- Enoyl ACP reductase : An enzyme involved in fatty acid biosynthesis.
- Dihydrofolate reductase : A critical enzyme in nucleotide synthesis.
These interactions suggest potential applications in metabolic disorders and cancer therapy.
Biological Activity Overview
Pharmacological Applications : The compound has been investigated for various pharmacological activities, including:
- Anticancer Activity : Preliminary studies have demonstrated that derivatives of acetamides, including this compound, exhibit cytotoxic effects against several human cancer cell lines such as MCF-7 (breast cancer), PC-3 (prostate cancer), and HCT-116 (colon cancer) .
- Anticonvulsant Activity : Similar compounds have shown promise in treating epilepsy by modulating neuronal activity. For instance, related derivatives have been evaluated for their anticonvulsant properties using animal models .
Research Findings and Case Studies
Several studies have evaluated the biological activity of 2-phenoxy-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide and its derivatives:
- Cytotoxicity Studies :
- Anticonvulsant Screening :
- Enzyme Inhibition Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide | Structure | Significant anticancer activity |
| N-(2-methoxy-phenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide | Structure | Moderate cytotoxicity |
| N-(4-methoxy-phenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide | Structure | Notable activity against multiple cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
